3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one
CAS No.: 952835-31-3
Cat. No.: VC4948979
Molecular Formula: C15H20N2O2
Molecular Weight: 260.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952835-31-3 |
|---|---|
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.337 |
| IUPAC Name | 3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one |
| Standard InChI | InChI=1S/C15H20N2O2/c1-11-4-6-12(7-5-11)10-13(18)17-9-8-16-14(19)15(17,2)3/h4-7H,8-10H2,1-3H3,(H,16,19) |
| Standard InChI Key | DQWPDMLNJOMSDY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CC(=O)N2CCNC(=O)C2(C)C |
Introduction
Chemical Identity
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IUPAC Name: 3,3-Dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one
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Molecular Formula: C15H20N2O2
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Molecular Weight: 260.33 g/mol
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Structure:
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Contains a piperazinone core with a dimethyl substitution at position 3.
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The acetyl group is attached at position 4, linked to a 4-methylphenyl group.
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Synthesis Pathway
The synthesis of 3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one likely involves:
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Formation of the Piperazinone Core:
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A cyclization reaction using precursors such as ethylenediamine derivatives and diketones.
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Introduction of the Acetyl Group:
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Acetylation at position 4 using reagents like acetyl chloride or acetic anhydride in the presence of a base.
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Attachment of the Methylphenyl Group:
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Friedel–Crafts acylation or similar methodologies can be employed to link the aromatic ring to the acetyl group.
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These steps are typically carried out under controlled conditions to ensure high yield and purity.
Pharmacological Interest
The compound's structure suggests potential bioactivity due to:
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The piperazinone core, which is commonly found in pharmaceutical agents.
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The presence of an aromatic ring that may facilitate interactions with biological targets through π-stacking or hydrophobic interactions.
Drug Development
Compounds with similar frameworks have been explored for:
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Antiviral properties (e.g., targeting viral enzymes).
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Antibacterial activity due to their ability to disrupt bacterial cell processes.
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CNS activity, as piperazine derivatives often act on neurological receptors.
Material Science
Although less common, piperazine derivatives have also been studied for their use in polymer science and as intermediates in organic synthesis.
Analytical Characterization
To confirm the identity and purity of this compound, several techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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NMR for hydrogen environments.
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NMR for carbon framework analysis.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as carbonyl (C=O) and aromatic C-H stretches.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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High-Performance Liquid Chromatography (HPLC):
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Assesses purity and quantifies the compound in mixtures.
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- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume